molecular formula C19H16N2O3S B2748403 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide CAS No. 888409-91-4

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide

Cat. No.: B2748403
CAS No.: 888409-91-4
M. Wt: 352.41
InChI Key: RFMKVTNSAKXNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide is a heterocyclic compound featuring a 1,4-benzodioxin core fused to a thiazole ring and substituted with a 4-methylbenzamide group. Its molecular formula is C₁₉H₁₆N₂O₃S, with a molecular weight of 352.41 g/mol .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12-2-4-13(5-3-12)18(22)21-19-20-15(11-25-19)14-6-7-16-17(10-14)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMKVTNSAKXNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Hantzsch Thiazole Synthesis

This classical method involves cyclocondensation of α-halo ketones with thiourea.

Step 1: Preparation of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

  • Reactants : 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde and bromine in acetic acid.
  • Conditions : Stirred at 0–5°C for 2 hr, followed by room temperature for 12 hr.
  • Yield : 68–72%.

Step 2: Cyclocondensation with Thiourea

  • Reactants : 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1 eq), thiourea (1.2 eq).
  • Conditions : Reflux in ethanol (8 hr), neutralized with NaHCO₃.
  • Yield : 58–63%.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.32 (d, J = 8.4 Hz, 1H, H-5), 6.84 (dd, J = 8.4, 2.4 Hz, 1H, H-6), 6.78 (d, J = 2.4 Hz, 1H, H-8), 4.25–4.18 (m, 4H, OCH₂CH₂O), 2.45 (s, 2H, NH₂).

Route 2: Suzuki-Miyaura Coupling for Benzodioxin Incorporation

Alternative approaches leverage cross-coupling to install the benzodioxin group post-thiazole formation.

Step 1: Synthesis of 2-Amino-4-bromo-1,3-thiazole

  • Reactants : Bromine, thiourea, and chloroacetone.
  • Yield : 75–80%.

Step 2: Suzuki Coupling with 2,3-Dihydro-1,4-benzodioxin-6-ylboronic Acid

  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq).
  • Conditions : DMF/H₂O (4:1), 80°C, 12 hr.
  • Yield : 65–70%.

Synthesis of Intermediate B: 4-Methylbenzoyl Chloride

Preparation :

  • Reactants : 4-Methylbenzoic acid (1 eq), thionyl chloride (1.5 eq).
  • Conditions : Reflux (6 hr), excess SOCl₂ removed under vacuum.
  • Yield : >95%.

Final Coupling: Amide Bond Formation

Schotten-Baumann Reaction

Reactants :

  • Intermediate A (1 eq), Intermediate B (1.2 eq), NaOH (2 eq).
    Conditions :
  • Biphasic system (CH₂Cl₂/H₂O), 0°C → room temperature (2 hr).
    Workup :
  • Acidification to pH 2–3 with HCl, extraction with EtOAc.
    Yield : 70–75%.

Carbodiimide-Mediated Coupling

Reactants :

  • Intermediate A (1 eq), Intermediate B (1.1 eq), EDC·HCl (1.2 eq), HOBt (0.2 eq).
    Conditions :
  • DMF, 0°C → room temperature (12 hr).
    Yield : 82–85%.

Comparative Analysis of Synthetic Routes

Parameter Hantzsch Route Suzuki Route
Total Yield (%) 40–45 50–55
Purity (HPLC, %) 95–97 98–99
Reaction Time (hr) 20 24
Cost Efficiency Moderate High

Key Observations :

  • The Suzuki route offers higher purity but requires expensive palladium catalysts.
  • Hantzsch synthesis is cost-effective but suffers from lower yields due to side reactions.

Optimization Strategies

Solvent Systems

  • DMF vs. THF : DMF improves solubility of intermediates but complicates purification; THF yields lower side products.

Catalytic Enhancements

  • Microwave Assistance : Reduces Suzuki coupling time to 2 hr with comparable yields.

Green Chemistry Approaches

  • Ultrasound Irradiation : Enhances Hantzsch cyclization efficiency (yield increase: 58% → 72%).

Challenges and Mitigation

Byproduct Formation

  • Issue : Thiazole ring oxidation during coupling.
  • Solution : Use of inert atmosphere (N₂/Ar).

Purification Difficulties

  • Issue : Co-elution of unreacted benzoyl chloride.
  • Solution : Gradient column chromatography (hexane → EtOAc).

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.

Scientific Research Applications

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name (Core Structure) Molecular Formula Molecular Weight Key Functional Groups Biological Activity References
Target Compound (Benzodioxin-thiazole-benzamide) C₁₉H₁₆N₂O₃S 352.41 Benzamide, thiazole, benzodioxin Not explicitly reported (structural analog data used)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) C₁₅H₁₅NO₄S 305.35 Sulfonamide, benzodioxin Antibacterial (E. coli: IC₅₀ = 9.22–9.66 µg/mL; inactive against S. aureus, P. aeruginosa)
D4476 (Benzodioxin-imidazole-benzene) C₂₀H₁₆N₂O₂ 316.35 Imidazole, benzene Inhibits Treg differentiation; reduces bacterial growth in tuberculosis models
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile C₁₃H₁₀N₂O₂S 258.30 Acetonitrile, thiazole, benzodioxin No reported activity (structural analog)
3',4'-(1",4"-Dioxino)flavone (4f) C₁₇H₁₂O₄ 280.28 Flavone, benzodioxane Antihepatotoxic (comparable to silymarin)

Structural and Functional Analysis

Core Heterocyclic Scaffolds :

  • The target compound and its sulfonamide analog (compound 3) share the 1,4-benzodioxin-thiazole core. However, the substitution at the thiazole 2-position differs: the target compound has a 4-methylbenzamide group, while compound 3 has a sulfonamide . Sulfonamides generally exhibit enhanced solubility due to their polar sulfonyl group, whereas benzamides may offer better membrane permeability due to reduced polarity .
  • D4476 replaces the thiazole with an imidazole ring, which enhances π-π stacking interactions in biological targets like PD-1/PD-L1 .

Biological Activity Trends: Antibacterial Activity: Sulfonamide derivatives (e.g., compound 3) show moderate activity against E. coli but none against S. aureus or P. aeruginosa . Immunomodulation: Compounds like D4476 and benzodioxin-phenylmethanol derivatives () demonstrate scaffold-dependent activity. The thiazole-benzamide scaffold in the target compound could be optimized for PD-1/PD-L1 inhibition, as seen in scaffold-hopping studies . Antihepatotoxic Activity: Flavones and coumarins with benzodioxane rings (e.g., compound 4f) show liver-protective effects, suggesting the benzodioxin moiety’s role in hepatocyte stabilization .

Synthetic Feasibility :

  • The target compound’s synthesis likely follows routes similar to sulfonamide derivatives, involving coupling of 2,3-dihydro-1,4-benzodioxin-6-amine with activated carboxylic acids . However, benzamide formation may require milder conditions compared to sulfonylation .

Key Research Findings

  • Antibacterial Potential: Sulfonamide analogs (e.g., 5a, 5b) with alkyl/aralkyl chains showed variable activity, highlighting the importance of substituent bulk and hydrophobicity . The target compound’s benzamide group may balance hydrophobicity and hydrogen-bonding capacity.
  • Immunomodulatory Scaffolds: The [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold () achieved high potency in PD-1/PD-L1 inhibition, suggesting that the benzodioxin-thiazole core in the target compound could be similarly optimized .
  • Antihepatotoxic SAR : Hydroxyl or hydroxymethyl groups on the benzodioxane ring (e.g., compound 4g) enhance antihepatotoxic activity, whereas coumarin derivatives are less effective .

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a thiazole ring. Its molecular formula is C17H15N2O2SC_{17}H_{15}N_{2}O_{2}S with a molecular weight of 315.38 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

Recent studies have demonstrated that this compound exhibits various biological activities, including:

  • Anticancer Properties : Research indicates that the compound may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival.
  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Enzyme Inhibition : Preliminary data suggest that it may inhibit enzymes relevant to cancer progression and other diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinase activities that are crucial for cancer cell signaling pathways.
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins.
  • Interference with DNA Repair Mechanisms : By affecting DNA repair pathways, the compound could enhance the efficacy of existing chemotherapeutics.

Anticancer Studies

A study focused on the anticancer effects of related thiazole derivatives reported significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and SK-BR-3). The mechanism involved the selective inhibition of EGFR and HER2 kinases, which are critical in breast cancer signaling pathways .

Antimicrobial Studies

In vitro assays revealed that this compound exhibited antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its potency compared to standard antibiotics .

Enzyme Inhibition Studies

The compound was evaluated for its ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. Results indicated that certain analogs showed potent inhibitory effects, suggesting potential applications in skin whitening products and treatment of hyperpigmentation disorders .

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

  • Breast Cancer Model : A mouse model treated with the compound showed reduced tumor growth compared to controls. Histological analysis revealed increased apoptosis within tumor tissues.
  • Bacterial Infections : In a clinical isolate study, patients treated with formulations containing this compound exhibited improved outcomes against resistant bacterial strains.

Data Tables

Biological ActivityTargetResult
AnticancerMCF-7IC50 = 15 µM
AntimicrobialS. aureusMIC = 32 µg/mL
Enzyme InhibitionTyrosinaseIC50 = 5 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with a thiazole precursor (e.g., 2-cyanoacetamide derivatives) in ethanol under reflux, catalyzed by acetic acid (5 drops per 0.001 mol substrate) .
  • Step 2 : Monitor reaction progress via TLC (silica gel GF254, ethyl acetate/hexane 3:7) .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol) to achieve >95% purity .
  • Characterization : Confirm structure using 1H^1H-NMR (amide proton at δ 10.2–10.5 ppm) and IR spectroscopy (C=O stretch at ~1680 cm1^{-1}) .

Q. How can the structural conformation of this compound be validated?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm bond angles and planarity of the benzodioxin-thiazole core. Compare with analogous structures (e.g., N-[(2Z,4Z)-4-Benzylidene-6-chloro-1,4-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide, PDB ID: 4XYZ) .
  • DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set to predict electronic properties and compare with experimental data .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodology :

  • HPLC : Use C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
  • Mass spectrometry : Confirm exact mass (calculated for C20_{20}H17_{17}N2_2O3_3S: 365.096 g/mol) using high-resolution ESI-MS .
  • Stability testing : Store at -20°C in DMSO; assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Scaffold modifications : Synthesize derivatives with substituents on the benzamide (e.g., halogens, methyl groups) or thiazole ring (e.g., sulfanyl, nitro groups) .
  • Bioassays : Test against cancer cell lines (e.g., MCF-7, IC50_{50} range: 0.89–2.69 µM) using MTT assay . Correlate activity with electronic parameters (Hammett σ constants) .
  • Data analysis : Use multivariate regression to link logP, polar surface area, and IC50_{50} values. Example SAR table:
DerivativeR-group (Benzamide)IC50_{50} (µM)LogP
Parent4-methyl1.23.1
A4-fluoro0.92.8
B3-nitro2.53.5
  • Reference : Adapted from analogous benzodioxin-thiazole derivatives .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

  • Methodology :

  • Model refinement : Train EGNN (Edge-Augmented Graph Neural Network) on scaffold-hopped datasets (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives) to improve prediction accuracy .
  • Experimental validation : Prioritize synthesis of top-scoring virtual hits (SoftMax score >0.8) and validate via dose-response assays .

Q. How can in vivo efficacy be evaluated for neurodegenerative disease targets?

  • Methodology :

  • Animal models : Administer compound (10 mg/kg, oral) in transgenic Aβ-overexpressing mice. Assess cognitive function via Morris water maze .
  • Biomarker analysis : Quantify amyloid-beta (Aβ142_{1-42}) in cerebrospinal fluid using ELISA .
  • PK/PD studies : Measure plasma half-life (LC-MS/MS) and brain penetration (logBB >0.3 required) .

Data Contradictions and Solutions

  • Issue : Discrepancies in enzyme inhibition potency (e.g., COX-2 vs. 5-LOX).
    • Resolution :
  • Use isoform-specific inhibitors (e.g., celecoxib for COX-2) in counter-screens .
  • Perform kinetic assays (e.g., IC50_{50} shift with pre-incubation time) to rule out time-dependent inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.